4-Cyanopicolinimidamide hydrochloride 4-Cyanopicolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179361-12-6
VCID: VC15989077
InChI: InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H
SMILES:
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol

4-Cyanopicolinimidamide hydrochloride

CAS No.: 1179361-12-6

Cat. No.: VC15989077

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanopicolinimidamide hydrochloride - 1179361-12-6

Specification

CAS No. 1179361-12-6
Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
IUPAC Name 4-cyanopyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H
Standard InChI Key NQQUEQRITZUNTQ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1C#N)C(=N)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Cyanopicolinimidamide hydrochloride belongs to the class of pyridine-based imidamides. Its IUPAC name, 4-cyanopyridine-2-carboximidamide hydrochloride, reflects the substitution pattern: a cyano group at the 4-position and a carboximidamide group at the 2-position of the pyridine ring, with a hydrochloride counterion . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC7H7ClN4\text{C}_7\text{H}_7\text{ClN}_4
Molecular Weight182.61 g/mol
Exact Mass182.03600 g/mol
PSA (Polar Surface Area)86.55 Ų
LogP (Partition Coefficient)1.84

The compound’s planar structure and electron-deficient pyridine ring enhance its reactivity in metal coordination, as evidenced by its use in nickel catalysis .

Spectroscopic and Computational Data

While experimental data on melting/boiling points are unavailable , computational analyses predict moderate solubility in polar aprotic solvents due to its high PSA . The SMILES string \text{N\C(=N\C#N)\c1ncccc1} and InChI key HMQYOLLIJRIQNB-UHFFFAOYSA- provide precise descriptors for cheminformatics applications.

Synthesis and Manufacturing

Precursor Synthesis: 4-Cyanopyridine

The parent compound, 4-cyanopyridine (CAS 100-48-1), is synthesized via ammoxidation of 4-methylpyridine. In a fixed-bed reactor, 4-methylpyridine and ammonia are preheated to 180–330°C, mixed with air, and passed over a catalyst at 330–450°C under 0.020–0.070 kPa pressure . This process achieves >99% conversion and >98% yield , producing a precursor critical for subsequent functionalization.

Applications in Catalysis and Medicinal Chemistry

Nickel-Catalyzed Cross-Coupling Reactions

In a landmark study, (Z)-N-cyanopicolinimidamide (PyCamCN) was identified as a superior ligand for nickel-catalyzed ketonylation reactions . Key findings include:

  • Ligand Efficiency: PyCamCN increased ketone yields by 30% compared to dtbpy ligands in PROTAC synthesis .

  • Mechanistic Insight: The ligand’s electron-withdrawing cyano group stabilizes nickel intermediates, facilitating oxidative addition of acyl electrophiles .

BRD4 Degradation via PROTACs

PROTACs leveraging 4-cyanopicolinimidamide hydrochloride derivatives demonstrated potent BRD4 degradation:

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)
Amide (dBET1)95.080
Ester5.483
Alkane10.876
Ketone (PyCamCN)9.285

The ketone-linked PROTAC (6) achieved 85% degradation efficiency at 9.2 nM, outperforming traditional amide-based designs . This underscores the compound’s role in optimizing ternary complex formation between E3 ligases and target proteins.

Physicochemical and Regulatory Considerations

Discontinuation and Alternatives

CymitQuimica discontinued 4-cyanopicolinimidamide hydrochloride in 2019 , prompting researchers to explore alternatives like 4-methoxy-N-cyanopicolinimidamide (CAS 908886) . Sigma-Aldrich offers (Z)-N′-cyanopicolinimidamide (89795-81-3), a non-salt analog, at $10.00/1g .

Future Directions and Challenges

  • Scalable Synthesis: Developing one-pot methodologies to streamline production.

  • Structure-Activity Studies: Modifying the pyridine and cyanoguanidine moieties to enhance binding kinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator